molecular formula C15H17NO4 B000032 Dubinidine CAS No. 22964-77-8

Dubinidine

Cat. No. B000032
CAS RN: 22964-77-8
M. Wt: 275.3 g/mol
InChI Key: NETGEQWGGLFVRL-UHFFFAOYSA-N
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Description

However, to provide an example of how such a request might be addressed using information from scientific research, let's consider a general approach based on the results obtained for related complex natural product syntheses. While "Dubinidine" appears not to be recognized, the process and types of analyses you're interested in are common in the synthesis and study of complex organic molecules.

Introduction to Complex Organic Molecule Synthesis The synthesis of complex organic molecules, such as natural products, involves multiple steps including the design of a synthetic route, execution of chemical reactions, and purification of the final product. These processes are crucial for understanding the biological function and potential applications of the compounds.

Synthesis Analysis For complex molecules, synthesis often involves creating a specific molecular skeleton through a series of reactions. For example, the total syntheses of leuconodine B, melodinine E, and leuconoxine have been achieved via oxidative cyclic aminal formation and diastereoselective ring-closing metathesis, demonstrating a divergent route to the diazafenestrane skeleton from indole-3-acetamide derivatives (Umehara, Ueda, & Tokuyama, 2014).

Scientific Research Applications

  • Structural Study of Alkaloids : Dubinidine, along with dubinine, is used in mass spectrometry studies to examine the structure of isodubinidine and its fragmentation patterns (Bessonova et al., 1970).

  • Characterization of Activated Carbon : The Dubinin-Astakhov approach, related to dubinidine, is utilized to determine the pore size diameter of activated carbon, while the Dubinin-Radushkevich method evaluates the micropore volume of activated carbon (Ceyhan et al., 2013).

  • Ion Exchange Systems : The Dubinin–Astakhov adsorption isotherm is employed in ion exchange systems for determining adsorption energy and heterogeneity parameters (Inglezakis, 2007).

  • Pharmacological Research : Dubinidine is identified as a novel alkaloid in Haplophyllum griffithianum, a plant with potential therapeutic applications (Kodirova et al., 2011).

  • Nicotinic Binding Studies : Dubinidine analogues, like diazine analogues of DUB-165, have been studied for their binding affinity in nicotinic acetylcholine receptor (nAChR) subtypes (Gohlke et al., 2002).

  • Alkaloid Transformation Studies : Research on dubinidine methiodide has shown its interaction with ammonia solution and pyridine, leading to dihydrofuran ring opening and dequaternization (Bessonova et al., 1993).

  • Extraction and Isolation Techniques : Dubinidine has been successfully isolated from plant extracts using specific techniques, contributing to the study of natural product chemistry and pharmacology (Avazmukhamedov et al., 1966; Bogomolov et al., 1966).

  • Adsorption Studies on Porous Carbons : The adsorption of iodine on activated carbons, as predicted by the Dubinin theory of adsorption, is not limited to monolayer coverage (Hill & Marsh, 1968).

properties

IUPAC Name

2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETGEQWGGLFVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331995
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dubinidine

CAS RN

22964-77-8
Record name 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22964-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
JL Gaston, MF Grundon, KJ James - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… , dubinidine, is a constituent of Ha;hZophylluuz dubium6 Several structures have been advanced for dubinidine, the … of this compound in order to investigate the structure of dubinidine. …
Number of citations: 10 pubs.rsc.org
IA Bessonova, EG Mil'grom, YV Rashkes… - Chemistry of Natural …, 1993 - Springer
… The interaction of dubinidine methiodide with dilute aqueous … , the pyroIytic transformation of dubinidine and dubinine … Thus, when the methiodide (I) obtained from dubinidine (II) is …
Number of citations: 2 link.springer.com
IA Bessonova, SY Yunusov - Chemistry of Natural Compounds, 1971 - Springer
… We have performed the usual isomerization of dubinidine [9] and have isolated substances (I) and (IV) from the reaction products. In determining the melting point of dubinidine …
Number of citations: 5 link.springer.com
DA Rakhimov, EK Dobronravova… - Chemistry of Natural …, 1970 - Springer
… a chromatopolarographic determination of dubinidine in a … the dubinidine (Rf 0.30-0.35) was transferred to a Schott No. 4 funnel and neutralized with 25% ammonia, and the dubinidine …
Number of citations: 3 link.springer.com
LT Avazmukhamedov, TT Shakirov… - Chemistry of Natural …, 1966 - Springer
The alkaloids were absorbed completely from the acid extract by KU-1 cation-exchanger, and desorption was carried out with a 1.5% solution of ammonia in 85% ethyI alcohol with …
Number of citations: 2 link.springer.com
IA Bessonova, ZS Faizutdinova, YV Rashkes… - Chemistry of Natural …, 1970 - Springer
… Consequently, we consider that the action of alcoholic alkali on dubinidine methiodide leads to the saponification of the dihydrofuran ring. This is characteristic for this group of alkaloids …
Number of citations: 1 link.springer.com
IA Bessonova, SY Yunusov - Chemistry of Natural Compounds, 1969 - Springer
… The NMR spectra of (II) and (III) confirm the presence in dubinidine of one methoxy and two alcoholic hydroxy groups and an unsubstituted aromatic ring in positiom 5, 6, 7, and 8 …
Number of citations: 3 link.springer.com
VI Akhmedzhanova, IA Bessonova… - Chemistry of Natural …, 1980 - Springer
The alkaloids skimmianine, dubinidine, foliosidine, graveoline, and compounds (I) and (II) have been isolated from the epigeal part of the plantHaplophyllum foliosum Vved. (family …
Number of citations: 11 link.springer.com
MF Grundon, KJ James - Tetrahedron Letters, 1971 - Pergamon
Number of citations: 6
GP Sidyakin, M Eskairov… - Journal of General …, 1960 - Consultants Bureau
Number of citations: 0

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